Glycerol dilactate

Overview

Description

Glycerol dilactate is an ester compound formed from glycerol and lactic acid. It is known for its applications in various fields, including food, pharmaceuticals, and cosmetics. The compound is valued for its biocompatibility and biodegradability, making it an eco-friendly alternative in many industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol dilactate can be synthesized through the esterification of glycerol with lactic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure optimal yield. The reaction can be represented as follows:

Glycerol+2Lactic Acid→Glycerol Dilactate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize high-purity glycerol and lactic acid, along with catalysts, to achieve high conversion rates. The reaction mixture is typically heated to around 90°C and maintained for several hours to ensure complete esterification. Post-reaction, the product is purified through distillation to remove any unreacted components and by-products .

Chemical Reactions Analysis

Types of Reactions: Glycerol dilactate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into glycerol and lactic acid.

Oxidation: this compound can be oxidized to produce glyceric acid and other oxidation products.

Esterification: It can further react with additional lactic acid to form higher esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Esterification: Additional lactic acid and catalysts like sulfuric acid.

Major Products:

Hydrolysis: Glycerol and lactic acid.

Oxidation: Glyceric acid and other oxidation products.

Esterification: Higher esters of glycerol and lactic acid.

Scientific Research Applications

Glycerol dilactate has a wide range of applications in scientific research:

Chemistry: Used as a green solvent in organic synthesis due to its biodegradability and low toxicity.

Biology: Employed in cell culture media as a carbon source for microbial growth.

Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

Mechanism of Action

The mechanism of action of glycerol dilactate involves its hydrolysis into glycerol and lactic acid. These components are readily metabolized by the body. Glycerol is converted into glucose or used in lipid synthesis, while lactic acid enters the Krebs cycle for energy production. The compound’s biocompatibility and biodegradability are attributed to these natural metabolic pathways.

Comparison with Similar Compounds

Glycerol Monolactate: An ester formed from glycerol and one molecule of lactic acid.

Glycerol Trilactate: An ester formed from glycerol and three molecules of lactic acid.

Polylactic Acid (PLA): A polymer made from lactic acid, used in biodegradable plastics.

Comparison: Glycerol dilactate is unique in its balance of properties, offering moderate esterification compared to glycerol monolactate and glycerol trilactate. It provides better solubility and lower viscosity than polylactic acid, making it more suitable for applications requiring liquid formulations .

Biological Activity

Glycerol dilactate, also known as glycerol 1,2-dilactate, is a compound that has garnered attention for its potential applications in biochemistry and biotechnology. This article explores its biological activity, including metabolic pathways, enzymatic interactions, and potential applications based on diverse research findings.

Overview of this compound

This compound is derived from glycerol and lactic acid, and it serves as an important intermediate in various biochemical processes. It is particularly noted for its role in the production of value-added chemicals from glycerol through microbial fermentation and enzymatic pathways.

Metabolic Pathways Involving this compound

This compound participates in several metabolic pathways that convert glycerol into useful products such as lactate and other organic acids. The following table summarizes key metabolic pathways involving glycerol:

| Metabolite | Source | Enzymes Involved | Notes |

|---|---|---|---|

| D-Lactate | Glycerol | D-lactate dehydrogenase | Produced from glycerol via fermentation processes. |

| Acetate | Glycerol | Various fermentative enzymes | Often produced alongside lactate in microbial cultures. |

| Pyruvate | Glycerol | Pyruvate kinase | Intermediary in glycolysis and fermentation. |

Enzymatic Activity

Research indicates that specific enzymes are crucial for the conversion of glycerol to lactate and other metabolites. For instance, studies have shown that mutated forms of glycerol dehydrogenase exhibit enhanced D-lactate dehydrogenase activity, significantly increasing the yield of D-lactate from glycerol substrates .

Case Study: Haloferax Species

A notable case study involves the halophilic archaeon Haloferax, which utilizes glycerol to produce D-lactate and acetate. In controlled experiments, cultures of Haloferax grown on glycerol produced significant amounts of these organic acids, demonstrating the organism's metabolic capabilities under saline conditions . This highlights the versatility of glycerol as a substrate for microbial metabolism.

Applications in Biotechnology

The biological activity of this compound extends to various biotechnological applications:

- Bioplastics Production : this compound can serve as a precursor for biodegradable plastics, contributing to sustainable materials development.

- Fermentation Processes : Its role as an intermediate in fermentation processes makes it valuable for producing biofuels and other chemicals from renewable resources.

- Food Industry : this compound is also explored for use as a food additive due to its properties as a humectant and preservative.

Research Findings

Recent studies have focused on optimizing conditions for the production of this compound through engineered microbial strains. For example:

- A study demonstrated that using specific strains of Bacillus coagulans could enhance lactate production from non-food carbohydrates by optimizing fermentation conditions .

- Another research highlighted the use of engineered enzyme cascades that convert glycerol into high yields of L- and D-lactates under controlled laboratory conditions .

Properties

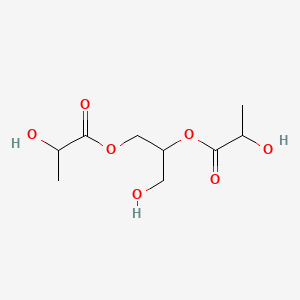

IUPAC Name |

[3-hydroxy-2-(2-hydroxypropanoyloxy)propyl] 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-5(11)8(13)15-4-7(3-10)16-9(14)6(2)12/h5-7,10-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSDCKDNZFNSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(CO)OC(=O)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268895 | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21067-20-9, 37449-92-6 | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21067-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactic acid, (hydroxymethyl)ethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glyceryl 1,2-dilactate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Z74D2N9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.